(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is complex, allowing for diverse applications in scientific research. The thiazole ring is a common pharmacophore due to its various pharmaceutical applications .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide have been synthesized and characterized using various techniques like IR, 1H-NMR, 13C-NMR, and LC-MS. An example is the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlighting the methodologies applicable to related compounds (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Potential Antimicrobial and Anticancer Applications
- Thiazolides, a class of compounds including this compound, have shown promise in antimicrobial and anticancer applications. For instance, certain thiazolides have demonstrated effectiveness against various pathogens and cancer cell lines, as observed in studies involving similar compounds (Hemphill, Müller, & Müller, 2012).
Synthesis and Biological Activity of Derivatives
- Derivatives of similar compounds, like arylazothiazole disperse dyes containing selenium, have been synthesized and analyzed for their antioxidant activity, antitumor activity, and antimicrobial activity. This suggests potential avenues for exploring the biological activities of this compound derivatives (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Chemical Reactions and Catalysis
- Compounds with similar structures have been used in chemical reactions, particularly in C-N and C-S bond formation, utilizing catalysts like nickel complexes. This indicates potential uses of this compound in synthetic chemistry and catalysis (Martin, Nelson, Meiries, Slawin, & Nolan, 2014).
Radio Sensitization and Cytotoxicity
- Nitrothiophene derivatives have been evaluated for their radio sensitizing and cytotoxic properties, suggesting potential use in cancer therapy. This could be relevant for researching the applications of this compound in similar contexts (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzothiazole
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including anticancer, antioxidant, and neuroprotective effects
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical processes, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Information on its bioavailability is also lacking. The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMAEHOUWRRTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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